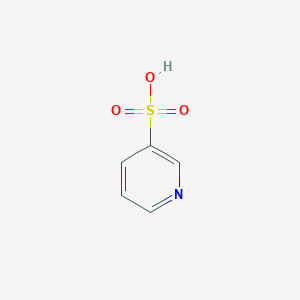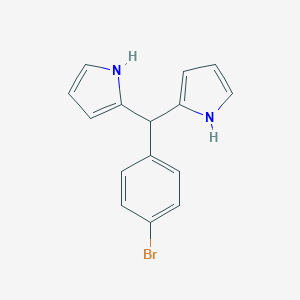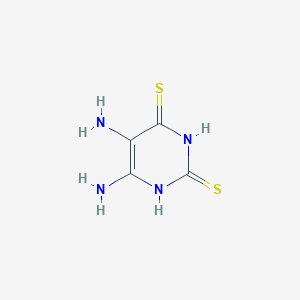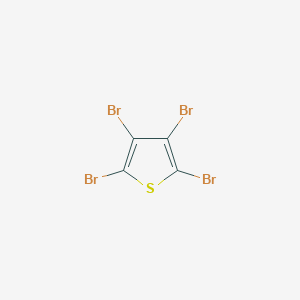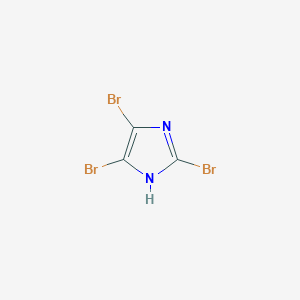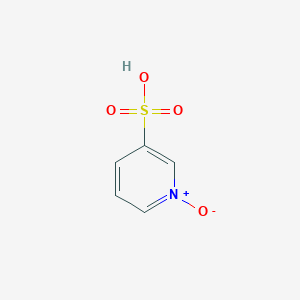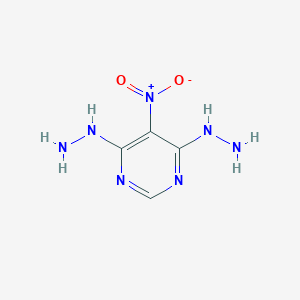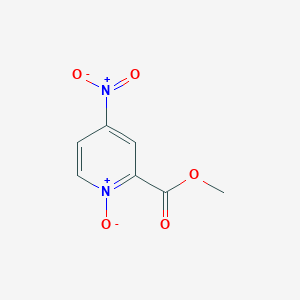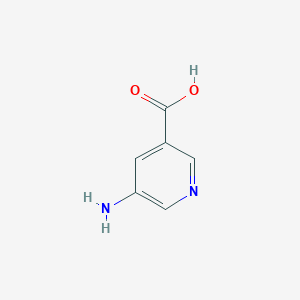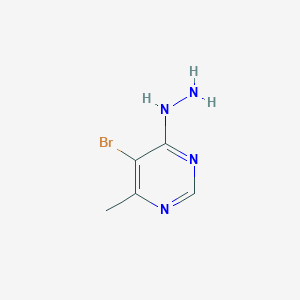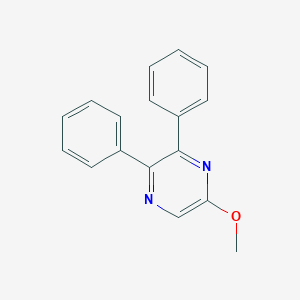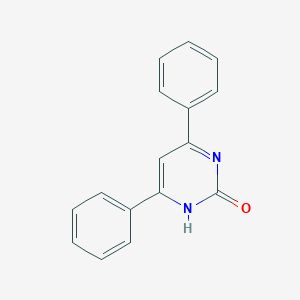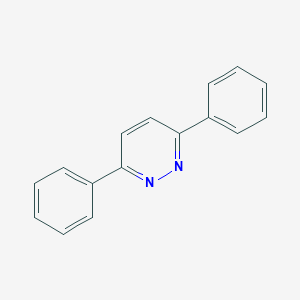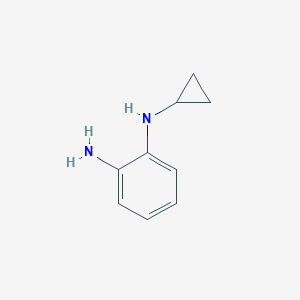
Ethyl 5-chloro-4,6-dihydroxynicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-chloro-4,6-dihydroxynicotinate is a chemical compound with the molecular formula C8H8ClNO4 It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 5-position and hydroxyl groups at the 4- and 6-positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-4,6-dihydroxynicotinate can be synthesized through a multi-step process. One common method involves the chlorination of ethyl 4,6-dihydroxynicotinate. The reaction typically involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The ethyl 4,6-dihydroxynicotinate is slowly added to POCl3 and heated to reflux for a few hours. After the reaction is complete, the mixture is distilled under reduced pressure to remove excess POCl3, and the residue is poured into ice water. The product is then extracted with ethyl acetate, washed with brine, dried, and concentrated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to improve efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
Ethyl 5-chloro-4,6-dihydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding ethyl 4,6-dihydroxynicotinate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl 4,6-dihydroxynicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 5-chloro-4,6-dihydroxynicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of ethyl 5-chloro-4,6-dihydroxynicotinate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. For example, it has been shown to inhibit tyrosine kinase activity, which is important in cell signaling pathways related to cancer cell proliferation .
相似化合物的比较
Ethyl 5-chloro-4,6-dihydroxynicotinate can be compared with other similar compounds, such as:
Ethyl 4,6-dihydroxynicotinate: Lacks the chloro group at the 5-position, which may result in different chemical reactivity and biological activity.
Ethyl 5-bromo-4,6-dihydroxynicotinate: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
Ethyl 5-fluoro-4,6-dihydroxynicotinate:
This compound is unique due to the presence of the chloro group, which can enhance its reactivity in certain chemical reactions and potentially increase its biological activity.
属性
IUPAC Name |
ethyl 5-chloro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFFUTOCCLZPNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716128 |
Source


|
| Record name | Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846541-71-7 |
Source


|
| Record name | Ethyl 5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
